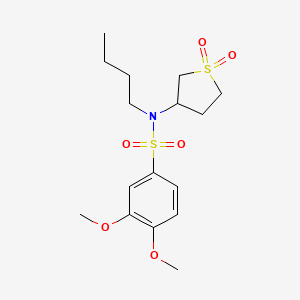![molecular formula C17H16FNO2 B2906010 N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide CAS No. 2411300-36-0](/img/structure/B2906010.png)
N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C17H16FNO2 and a molecular weight of 285.318. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a phenoxy group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide typically involves the reaction of 3-fluoro-4-phenoxybenzaldehyde with an appropriate amine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Applications De Recherche Scientifique
N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluoro and phenoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzymatic activities and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[1-(3-Fluoro-4-phenyl)ethyl]prop-2-enamide: Lacks the phenoxy group, which may result in different chemical and biological properties.
N-[1-(3-Chloro-4-phenoxyphenyl)ethyl]prop-2-enamide: The presence of a chloro group instead of a fluoro group can lead to variations in reactivity and biological activity.
N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-ynamide: The presence of an alkyne group instead of an alkene group can significantly alter its chemical behavior and applications.
This compound stands out due to its unique combination of fluoro and phenoxy groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-3-17(20)19-12(2)13-9-10-16(15(18)11-13)21-14-7-5-4-6-8-14/h3-12H,1H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJANZPNDTHYCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
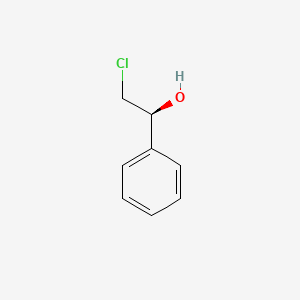
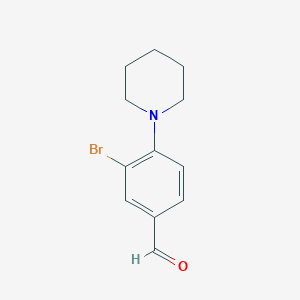

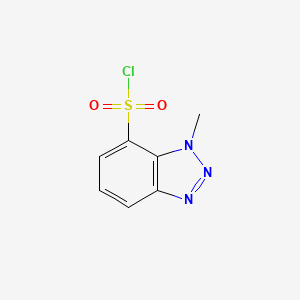

![(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2905935.png)
![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/new.no-structure.jpg)
![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2905939.png)

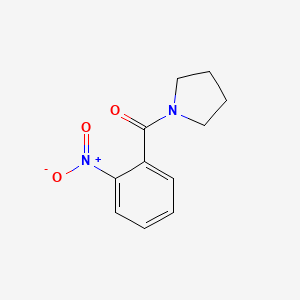
![3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B2905943.png)


